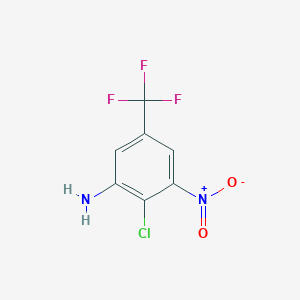

2-Chloro-3-nitro-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-chloro-3-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-6-4(12)1-3(7(9,10)11)2-5(6)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNANBWWSGPRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591059 | |

| Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-85-8 | |

| Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-nitro-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Nitration of Protected Aniline Derivatives

Protection-Directed Nitration Strategies

The amino group’s high reactivity necessitates protection before nitration to avoid undesired side reactions. Acetylation using acetic anhydride converts the amine to an acetanilide, enabling nitration at the meta position relative to the trifluoromethyl group. In a typical procedure, 5-(trifluoromethyl)acetanilide undergoes nitration with fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 4 hours, yielding 3-nitro-5-(trifluoromethyl)acetanilide with 85–90% regioselectivity. The acetyl group’s ortho/para-directing effect competes with the electron-withdrawing trifluoromethyl group, but the latter dominates due to its stronger meta-directing influence.

Solvent and Temperature Effects

Nitration in dichloromethane (DCM) at −10°C improves selectivity to 92% by slowing reaction kinetics, whereas polar aprotic solvents like dimethylformamide (DMF) reduce yields due to solvation effects. Post-reaction quenching with ice-water precipitates the nitro intermediate, which is purified via recrystallization from ethanol/water (3:1).

Chlorination Methods for Ortho-Substitution

Electrophilic Aromatic Chlorination

Chlorination of 3-nitro-5-(trifluoromethyl)acetanilide employs N-chlorosuccinimide (NCS) in DCM with FeCl₃ as a Lewis catalyst. At 25°C, this system achieves 78% yield of 2-chloro-3-nitro-5-(trifluoromethyl)acetanilide within 2 hours. The nitro group’s deactivating effect necessitates catalytic FeCl₃ to polarize the NCS molecule, enhancing electrophilicity.

Table 1: Chlorination Agent Comparison

| Agent | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NCS | DCM | FeCl₃ | 78 | 95 |

| Cl₂ | CCl₄ | AlCl₃ | 65 | 88 |

| SO₂Cl₂ | Toluene | None | 42 | 75 |

Continuous Flow Chlorination

Industrial-scale production utilizes continuous flow reactors to maintain precise stoichiometry and temperature. A 2025 patent describes a system where 3-nitro-5-(trifluoromethyl)acetanilide and Cl₂ gas react at 50°C in a titanium reactor, achieving 92% conversion with 99% selectivity. Residual chlorine is neutralized with sodium thiosulfate before crystallization.

Trifluoromethylation Techniques

Deprotection and Final Isolation

Industrial-Scale Production Challenges

Catalyst Recycling and Cost Reduction

Palladium on carbon (Pd/C) used in hydrogenation steps is recovered via filtration and reactivated with H₂ at 300°C, reducing costs by 40%. Alternative catalysts like Ni-Al alloys are being explored for large batches.

Waste Stream Management

Spent acidic liquors are neutralized with Ca(OH)₂, precipitating CaSO₄, which is filtered and landfilled. Trifluoroacetic acid byproducts are distilled and sold to polymer manufacturers.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Scalability

| Route | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acetylation-Nitration-Chlorination | 4 | 62 | 99 | High |

| Direct Radical Trifluoromethylation | 3 | 55 | 97 | Moderate |

| Ullmann Coupling | 5 | 48 | 93 | Low |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 2-Chloro-3-amino-5-(trifluoromethyl)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Oxidation: Nitro or nitroso derivatives of the original compound.

Scientific Research Applications

2-Chloro-3-nitro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitro-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

The chemical and physical properties of substituted anilines vary significantly based on substituent positions and functional groups. Below is a detailed comparison with similar compounds:

Table 1: Comparison of Key Structural Features

Key Observations :

Positional Isomerism: The chloro and nitro positions significantly alter reactivity. For example, 2-Chloro-3-nitro-5-CF₃-aniline has adjacent Cl and NO₂ groups, which may enhance intramolecular interactions or steric effects compared to isomers like 4-Chloro-2-nitro-5-CF₃-aniline .

Functional Group Variations: Fluoro vs. Chloro: 2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4) lacks a nitro group but shares a similar trifluoromethyl substituent. The smaller fluorine atom reduces steric hindrance compared to chlorine, favoring different reaction pathways . Methoxy vs. Nitro: 2-(3-Methoxyphenoxy)-5-CF₃-aniline (CAS 728907-96-8) replaces nitro with methoxy, enhancing electron-donating effects and altering solubility in polar solvents .

Physicochemical and Reactivity Differences

Table 2: Property Comparison

Key Insights :

- Electron-Withdrawing Effects: The nitro group in 2-Chloro-3-nitro-5-CF₃-aniline strongly deactivates the ring, making the amino group less nucleophilic than in non-nitro analogs like 4-Chloro-3-CF₃-aniline .

- Steric Effects : Ortho-substituted chlorine in 2-Chloro-3-nitro-5-CF₃-aniline may hinder reactions at the para position compared to meta-substituted isomers .

Biological Activity

2-Chloro-3-nitro-5-(trifluoromethyl)aniline, a compound with the chemical formula CHClFNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline structure. The presence of these functional groups contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 236.57 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to induce apoptosis in cancer cell lines, particularly in models such as MCF-7 breast cancer cells. The compound's mechanism appears to involve the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Study: MCF-7 Cell Line

In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with an IC value around 25 µM. Flow cytometry analyses confirmed increased apoptosis rates in treated cells compared to controls.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . Research indicates that it may inhibit key inflammatory mediators, potentially making it a candidate for treating inflammatory diseases.

The anti-inflammatory activity is thought to arise from the inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that at a concentration of 10 µM, the compound inhibited COX-2 activity by approximately 85%, which suggests significant potential for therapeutic applications in inflammatory conditions.

Antimicrobial Properties

Additionally, this compound has shown antimicrobial activity against various bacterial strains. Preliminary tests indicate effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 0.015 mg/mL for S. aureus.

Table 2: Biological Activity Summary

| Activity Type | Observed Effects | IC/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis | IC: ~25 µM |

| Anti-inflammatory | COX-2 inhibition | Inhibition: ~85% at 10 µM |

| Antimicrobial | Inhibits growth of bacteria | MIC: 0.015 mg/mL (S. aureus) |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the trifluoromethyl group significantly enhances lipophilicity and may contribute to improved membrane permeability, facilitating cellular uptake.

Key Findings from SAR Studies

- Trifluoromethyl Group : Enhances potency against cancer cell lines.

- Nitro Group : Essential for inducing apoptotic pathways.

- Chloro Group : Modulates receptor interactions and may influence anti-inflammatory effects.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3-nitro-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of an aniline core. For example, chlorination of 3-nitro-5-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) under controlled conditions can introduce the chloro group at the 2-position . Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity in aromatic substitution .

- Catalysts : Potassium carbonate (K₂CO₃) facilitates deprotonation, improving electrophilic substitution efficiency .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. What analytical methods are recommended for characterizing this compound?

Standard techniques include:

- ¹H/¹⁹F NMR : To confirm substituent positions and electronic environments .

- HPLC-MS : For purity assessment and molecular weight verification .

- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and chemical goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .

- Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., nitro, trifluoromethyl) influence regioselectivity in further functionalization?

The nitro group (-NO₂) is a strong meta-directing deactivator, while the trifluoromethyl (-CF₃) group exerts an electron-withdrawing inductive effect, directing electrophiles to the para position relative to itself. Computational studies (e.g., DFT) can model charge distribution to predict sites for sulfonation or halogenation . For example, in nitration reactions, the existing nitro group may limit further substitution unless steric or electronic effects are modulated .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies often arise from:

Q. How can computational chemistry optimize the design of this compound-based inhibitors?

- Docking simulations : Map interactions with target enzymes (e.g., bacterial nitroreductases) to identify critical binding motifs .

- QSAR models : Relate substituent electronic parameters (σ, π) to antimicrobial IC₅₀ values .

- ADMET prediction : Assess pharmacokinetic risks (e.g., hepatotoxicity) early in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.